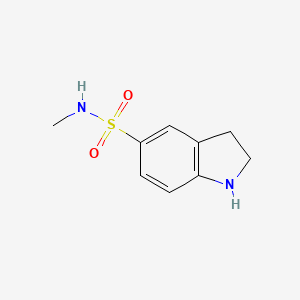

N-METHYLINDOLINE-5-SULFONAMIDE

描述

Structure

3D Structure

属性

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKOIZBLCHKMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424697 | |

| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113162-46-2 | |

| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methylindoline 5 Sulfonamide and Its Derivatives

Classical and Contemporary Synthetic Approaches to Indoline-5-sulfonamide (B1311495) Core Structures

The construction of the indoline-5-sulfonamide core is a critical precursor to obtaining N-methylated derivatives. This process typically involves the strategic functionalization of the indoline (B122111) ring system, protection of the reactive indole (B1671886) nitrogen, and the introduction of the sulfonamide group.

Functionalization Strategies for Indoline Derivatives

The functionalization of indoline, a saturated analog of indole, allows for the introduction of various substituents that can modulate the molecule's properties. Direct functionalization of the indole core often targets the C2 and C3 positions due to the inherent reactivity of the pyrrole ring. However, functionalization at the benzene ring, particularly at the C5 position, is crucial for the synthesis of indoline-5-sulfonamide. This is typically achieved through electrophilic aromatic substitution reactions.

Contemporary methods have also explored transition-metal-catalyzed C-H functionalization, which offers a powerful and efficient way to introduce a wide range of functional groups at various positions on the indoline ring with high selectivity. These advanced strategies provide access to a diverse array of substituted indoline precursors for further elaboration.

Protection and Deprotection Techniques of Indole Nitrogen

Due to the reactivity of the N-H bond in the indoline ring, protection of the nitrogen atom is a common and often necessary step in the synthetic sequence, especially before electrophilic substitution reactions like chlorosulfonation. The choice of protecting group is critical and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal.

Commonly employed protecting groups for the indole nitrogen include:

Acetyl (Ac): Introduced using acetic anhydride, the acetyl group is a robust protecting group that deactivates the nitrogen, preventing side reactions. It can be readily removed under acidic or basic hydrolysis conditions. For instance, hydrolysis with hydrochloric acid can effectively deprotect the nitrogen. nih.gov

Tosyl (Ts): A tosyl group can be installed using tosyl chloride and is known for its stability. Deprotection can be achieved using strong reducing agents or specific nucleophilic reagents.

tert-Butoxycarbonyl (Boc): The Boc group is another widely used protecting group, typically introduced using di-tert-butyl dicarbonate. It is valued for its stability in a range of conditions and its facile removal under mild acidic conditions.

Formation of the Sulfonamide Moiety on the Indoline Core

The introduction of the sulfonamide group at the C5 position of the indoline ring is a key transformation. A classical and effective method involves a two-step process: chlorosulfonation followed by amination.

Chlorosulfonation: The N-protected indoline is treated with chlorosulfonic acid. This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the C5 position of the indoline ring. The reaction is typically carried out at low temperatures to control its reactivity.

Amination: The resulting 5-(chlorosulfonyl)-N-acetylindoline is then reacted with an amine source, most commonly ammonia, to form the sulfonamide (-SO₂NH₂). This nucleophilic substitution reaction proceeds readily to yield the N-protected indoline-5-sulfonamide. nih.gov

Following the formation of the sulfonamide, the protecting group on the indoline nitrogen is removed to yield the core indoline-5-sulfonamide structure, which serves as the immediate precursor for N-methylation.

A typical synthetic sequence for the formation of indoline-5-sulfonamide is outlined below:

| Step | Reactant | Reagent(s) | Product | Yield |

| 1 | Indoline | Acetic Anhydride | 1-Acetylindoline | Quantitative |

| 2 | 1-Acetylindoline | Chlorosulfonic Acid | 5-(Chlorosulfonyl)-N-acetylindoline | 81% nih.gov |

| 3 | 5-(Chlorosulfonyl)-N-acetylindoline | Ammonia in THF | 1-Acetylindoline-5-sulfonamide | 89% nih.gov |

| 4 | 1-Acetylindoline-5-sulfonamide | Hydrochloric Acid, Methanol | Indoline-5-sulfonamide | 81% nih.gov |

Targeted Synthesis of N-METHYLINDOLINE-5-SULFONAMIDE and Analogues

With the indoline-5-sulfonamide core in hand, the next phase of the synthesis focuses on the introduction of the methyl group at the nitrogen atom and further derivatization to create a library of analogues.

Specific Reaction Pathways and Conditions for N-Methylated Indoline-5-sulfonamides

The N-methylation of indoline-5-sulfonamide can be achieved through standard N-alkylation procedures. This typically involves the deprotonation of the indoline nitrogen with a suitable base to form a nucleophilic anion, which then reacts with a methylating agent.

A common approach is the reaction of indoline-5-sulfonamide with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile (B52724). This method is analogous to the N-benzylation of indoline-5-sulfonamide, which has been reported to proceed efficiently. nih.gov

More contemporary methods for N-methylation of indoles and related heterocycles that can be applied to indoline-5-sulfonamide include the use of:

Phenyl trimethylammonium iodide (PhMe₃NI): This reagent serves as a safe and easy-to-handle solid methylating agent.

Methyl trifluoroacetate (MTFA): In the presence of a base like potassium tert-butoxide, MTFA can effectively methylate N-H bonds under mild conditions.

The choice of methylation strategy will depend on the desired scale of the reaction, the required reaction conditions, and the compatibility with other functional groups in the molecule.

Derivatization Strategies for N-Methylated Indoline-5-sulfonamides

Once this compound is synthesized, it can be further modified at the sulfonamide nitrogen to generate a variety of derivatives. These modifications can be broadly categorized into N-acylation and N-alkylation of the sulfonamide group.

N-Acylation: The sulfonamide nitrogen of this compound can be acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine. This reaction introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. A wide range of aliphatic and aromatic acyl groups can be introduced using this method, allowing for extensive structural diversification.

N-Alkylation: Further alkylation of the sulfonamide nitrogen can be achieved using alkyl halides in the presence of a base. This would lead to the formation of a disubstituted sulfonamide. The reactivity of the sulfonamide nitrogen towards alkylation is generally lower than that of the indoline nitrogen.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various biological targets. A summary of potential derivatization reactions is presented below:

| Reaction Type | Substrate | Reagent(s) | Product Type |

| N-Acylation | This compound | Acyl Chloride, Pyridine | N-Acyl-N-methylindoline-5-sulfonamide |

| N-Alkylation | This compound | Alkyl Halide, Base | N-Alkyl-N-methylindoline-5-sulfonamide |

Catalytic Strategies in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound. These strategies often involve the use of transition metals to facilitate bond formations that would otherwise be challenging.

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the indoline and sulfonamide moieties. Palladium, copper, and rhodium complexes are prominent catalysts in these transformations, enabling the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed for the formation of the N-aryl bond in N-phenylindoline-5-sulfonamide derivatives. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For instance, the coupling of a substituted aniline with a halogenated indoline precursor bearing a sulfonamide group can be achieved using a catalyst system like Pd(OAc)₂ with a biarylphosphine ligand.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also valuable for the synthesis of N-arylated indolines. These reactions can be advantageous due to the lower cost of copper catalysts compared to palladium. For example, the N-alkylation of indoles using N-tosylhydrazones can be catalyzed by copper iodide. This methodology could be adapted for the synthesis of N-substituted indoline sulfonamides.

Rhodium-catalyzed C-H activation is an emerging strategy for the synthesis of complex heterocyclic systems. While direct application to this compound is not extensively documented, rhodium catalysts have been used for the synthesis of isoindolinones from N-benzoylsulfonamides through C-H activation and annulation with olefins. nih.gov This highlights the potential of rhodium catalysis in functionalizing sulfonamide-containing scaffolds.

Below is a table summarizing representative metal-mediated cross-coupling reactions applicable to the synthesis of indoline sulfonamide derivatives.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Halide, Amine | N-Arylated Amine | nih.gov |

| CuI / N,N'-dimethylethylenediamine | Vinyl Halide, Sulfonamide | Heterocyclic Enamine | nih.gov |

| [{RhCl₂Cp*}₂] | N-Benzoylsulfonamide, Olefin | Isoindolinone | nih.gov |

The development of enantioselective methods is crucial when the desired biological activity is associated with a specific stereoisomer. Chiral catalysts and auxiliaries are employed to introduce stereocenters in a controlled manner.

For the synthesis of chiral indoline-sulfonamide derivatives, asymmetric hydrogenation of a suitable prochiral indole precursor is a potential strategy. Transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, are often effective for such transformations. Another approach involves the enantioselective reduction of an imine or enamine intermediate.

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. For instance, a chiral auxiliary can be attached to the sulfonamide nitrogen, directing a subsequent diastereoselective reaction to form a chiral center on the indoline ring. The auxiliary can then be removed to yield the enantiomerically enriched product. Recent advancements have also explored the use of chiral, non-racemic, benzylidene sulfinamides for the asymmetric synthesis of amines. rsc.org

Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. Chiral phosphoric acids or thiourea-based catalysts can be used to activate substrates and control the stereochemical outcome of reactions, such as asymmetric alkylations or cycloadditions, to construct the chiral indoline core.

The following table presents examples of enantioselective transformations relevant to the synthesis of chiral indoline derivatives.

| Catalytic System / Method | Transformation | Key Feature | Reference |

| Nickel-Catalyzed C-C Coupling | N-indolyl-substituted alkenes with aryl/alkenyl/alkynyl bromides | Modular access to chiral N-alkylindoles | chemrxiv.org |

| Chiral Auxiliary | Diastereoselective reduction of benzylidene sulfinamides | Recyclable auxiliary | rsc.org |

| Organocatalysis | Atroposelective N-alkylation | Construction of axially chiral sulfonamides | researchgate.net |

Oxidative dearomatization of indoles provides a direct route to functionalized indoline scaffolds. rsc.org This strategy involves the conversion of the planar aromatic indole ring into a three-dimensional indoline system, often with the concomitant introduction of new functional groups.

For indoles bearing sulfonamide units, this approach can be particularly useful for accessing complex architectures. The reaction can be initiated by various oxidizing agents, and the presence of the sulfonamide group can influence the reactivity and regioselectivity of the transformation. Metal-free oxidative dearomatization processes are gaining attention due to their milder reaction conditions. rsc.org

Hypoiodite-catalyzed oxidative umpolung of indoles is a notable example. In this process, an in situ generated ammonium hypoiodite species can act as a catalyst for the enantioselective dearomatization of indoles. acs.org While the direct N-methylation of the indole within the substrate can affect the reaction pathway, the dearomatization of N-methylsulfonamide indole derivatives has been shown to proceed smoothly. acs.org

Ruthenium-catalyzed oxidative dearomatization of N-Boc protected indoles to indolin-3-ones has also been reported, showcasing the utility of metal catalysts in these transformations. organic-chemistry.org This method could potentially be adapted for sulfonamide-containing indoles.

The table below highlights different approaches to the oxidative dearomatization of indoles.

| Method | Key Reagents/Catalyst | Product Type | Reference |

| Hypoiodite-Catalyzed Oxidative Umpolung | Bu₄NI, Cumene hydroperoxide | Spiroindolenines | acs.org |

| Metal-Free Oxidative Dearomatization | DMSO, Alkyl bromides | 3-Hydroxyoxindoles | rsc.org |

| Ruthenium-Catalyzed Oxidation | RuCl₃·3H₂O, NaIO₄ | Indolin-3-ones | organic-chemistry.org |

Innovations in Synthetic Process Control and Optimization

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility. Innovations in process control play a vital role in achieving these goals.

Continuous flow chemistry is a significant advancement in process optimization. For the synthesis of key intermediates like sulfonyl chlorides, continuous flow protocols can offer superior control over reaction temperature and time, minimizing the formation of byproducts and improving safety, especially for highly exothermic reactions. rsc.org The use of packed-bed reactors and microreactors allows for precise control of reaction conditions.

The choice of solvent can also have a profound impact on the efficiency and sustainability of a synthetic process. The use of ionic liquids as solvents for N-alkylation reactions has been explored to improve yield and reproducibility in the synthesis of related pharmaceutical compounds. researchgate.net

Process analytical technology (PAT) is another crucial aspect of modern process control. Real-time monitoring of critical process parameters, such as reactant concentration and product formation, using techniques like in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), allows for immediate adjustments to maintain optimal conditions and ensure consistent product quality.

The following table outlines key areas of innovation in synthetic process control.

| Innovation | Application | Advantages | Reference |

| Continuous Flow Synthesis | Sulfonyl chloride preparation | Enhanced safety, improved yield, better control | rsc.org |

| Alternative Solvents | N-alkylation reactions | Improved reproducibility, potentially greener process | researchgate.net |

| Process Analytical Technology (PAT) | Real-time reaction monitoring | Consistent product quality, process understanding | N/A |

Mechanistic Investigations of N Methylindoline 5 Sulfonamide Transformations

Reaction Kinetics and Rate-Determining Steps in Indoline-Sulfonamide Chemistry

While specific kinetic studies for N-methylindoline-5-sulfonamide are not extensively detailed in the available literature, valuable insights can be drawn from closely related indoline-sulfonamide structures, such as the diuretic drug indapamide (B195227). The enzymatic dehydrogenation of indapamide's indoline (B122111) ring to its corresponding indole (B1671886) form by cytochrome P450 enzymes, particularly CYP3A4, has been a subject of kinetic analysis. nih.gov

Research has identified CYP3A4 as the primary enzyme responsible for this "aromatase" activity, exhibiting the highest efficiency. nih.govresearchgate.net The kinetic constants for this transformation provide a model for understanding the rates at which such conversions may occur.

Table 1: Kinetic Parameters for the Dehydrogenation of Indoline-Containing Compounds by CYP3A4

| Compound | Vmax (min-1) | Km (mM) | Vmax/Km (min-1mM-1) |

|---|---|---|---|

| Indapamide | 1.1 ± 0.1 | 0.0054 ± 0.0019 | 204 |

| Indoline | 1.9 ± 0.2 | 0.098 ± 0.035 | 19 |

This table is based on data from in vitro studies with recombinant CYP3A4 and serves as a relevant model for indoline-sulfonamide dehydrogenation kinetics. nih.gov

These data indicate that the dehydrogenation efficiency for indapamide is approximately 10-fold greater than that of the parent indoline molecule, suggesting that the substituent groups on the indoline-sulfonamide scaffold significantly influence the reaction rate. nih.gov The rate-determining step in such enzymatic reactions is often associated with the initial C-H bond abstraction from the indoline ring, a process influenced by the substrate's orientation within the enzyme's active site. utah.edu

Role of Indole and Sulfonamide N-H Groups in Chemical Reactivity and Dearomatization Processes

In this compound, the indoline nitrogen is alkylated, leaving the sulfonamide N-H group as a primary site of reactivity. This N-H bond is crucial in mediating various chemical transformations. The sulfonamide nitrogen can act as a nucleophile, participating in reactions that lead to the formation of new covalent bonds. For instance, in reactions with thermally generated benzynes, tertiary sulfonamides (lacking an N-H bond) react intramolecularly to form zwitterionic intermediates that lead to indoline ring formation. nih.gov Primary and secondary sulfonamides, which possess an N-H bond, can trap these benzyne (B1209423) intermediates via formal insertion of the aryne into the N-H bond. nih.gov

The dearomatization of the indoline core, converting the aromatic system into a more saturated three-dimensional structure, is a key transformation. While the sulfonamide N-H group itself is not directly part of the aromatic system, its chemical modification can trigger or influence subsequent dearomatizing cyclizations. The reactivity of the indoline ring is akin to that of N-substituted anilines, and its transformation into an indole represents a common "reverse dehydrogenation" or aromatization pathway. nih.gov

Characterization of Reactive Intermediates

N-Iodo Intermediate Formation and Reactivity

The sulfonamide N-H group is a key handle for generating reactive intermediates. In the presence of iodinating agents such as N-Iodosuccinimide (NIS) or systems like iodobenzene (B50100) diacetate/iodine, the sulfonamide can be converted into a transient N-iodo-sulfonamide species. nih.govorganic-chemistry.org These N-iodo intermediates are highly reactive and can serve as precursors to nitrogen-centered radicals under visible light or thermal conditions.

The formation of these intermediates is a critical step in various synthetic transformations. For example, the reaction of aldehydes with sulfonamides in the presence of hypervalent iodine reagents is believed to proceed through an N-iodo-sulfonamide. This intermediate can then homolytically cleave at the N-I bond to generate a sulfonamidyl radical, which drives subsequent reactions like imine formation. This pathway represents a mild alternative to traditional condensation methods for creating N-sulfonyl imines.

Carbon Radical Intermediate Trapping

While nitrogen-centered radicals are common, transformations involving indoline-sulfonamides can also proceed through carbon-centered radical intermediates. In certain cyclization cascades, a radical can be generated on a carbon atom within the molecule. For instance, in reactions of N-[(2-ethynyl)arylsulfonyl]acrylamides, an amidyl radical can cyclize onto an alkyne, generating a vinyl radical intermediate. acs.org This vinyl radical, a carbon-centered radical, is then trapped in a subsequent intramolecular cyclization step to build complex polycyclic scaffolds. acs.org

Dehydrogenation Pathways and Product Formation in Related Indoline-Sulfonamide Systems

A principal metabolic and chemical transformation pathway for indoline-containing compounds is dehydrogenation, which results in the aromatization of the indoline ring to form a more thermodynamically stable indole. researchgate.netdoi.orgnih.gov This process has been extensively studied for indoline-sulfonamide drugs like indapamide. nih.gov

In biological systems, this conversion is primarily catalyzed by cytochrome P450 (P450) enzymes, with CYP3A4 being the most active isoform. nih.govresearchgate.net The mechanism is considered a novel "aromatase" process that proceeds through a formal dehydrogenation pathway rather than through N-oxidation or the dehydration of an alcohol intermediate. researchgate.netnih.gov The proposed enzymatic mechanism involves C-H bond breakage at the C2 and C3 positions of the indoline ring, facilitated by the substrate's positioning within the P450 active site. utah.edu

In addition to the primary dehydrogenation product (the indole form), other metabolites can be formed. Studies with indapamide in human liver microsomes have identified several NADPH-dependent metabolites. nih.gov

Table 2: Identified Metabolites of Indapamide from in vitro Incubations

| Metabolite | Description |

|---|---|

| Dehydroindapamide | Product of indoline ring dehydrogenation (aromatization). |

| 5-Hydroxyindapamide | Product of hydroxylation on the indoline ring. |

| Hydroxy-dehydroindapamide | Product of hydroxylation on the indole ring of dehydroindapamide. |

| Epoxy-indapamide | Product of epoxidation on the indoline ring. |

| 4-chloro-3-sulfamoylbenzoic acid | Product of hydrolysis of the amide bond. |

This table summarizes the characterized products from a related indoline-sulfonamide, illustrating the potential transformation products for this class of compounds. nih.gov

The formation of these varied products highlights the multiple reactive sites on the indoline-sulfonamide scaffold and the diverse catalytic capabilities of P450 enzymes.

Intramolecular Cyclization and Spirocyclization Mechanisms

The indoline-sulfonamide scaffold is a versatile precursor for constructing more complex, three-dimensional heterocyclic systems through intramolecular cyclization and spirocyclization reactions. These transformations can proceed through various mechanistic pathways depending on the substrate and reaction conditions.

Intramolecular Cyclization: Palladium-catalyzed intramolecular reactions are a powerful tool for forming fused ring systems. For example, ortho-iodoanilines tethered to an allene (B1206475) can undergo a cascade of oxidative addition, allene insertion, and allylic amination to create tricyclic indoline skeletons. encyclopedia.pub Similarly, acid-catalyzed hydrolysis of a cyano group on a sulfoximine (B86345) (a related sulfur-nitrogen functional group) can generate a reactive NH-sulfoximine intermediate that undergoes spontaneous intramolecular cyclocondensation. nih.gov These examples show how functional groups appended to the indoline or sulfonamide moieties can be designed to participate in ring-forming reactions.

Spirocyclization: Spirocycles, where two rings share a single atom, are of significant interest in medicinal chemistry. The indoline core can be spirocyclized at either the C2 or C3 position. rsc.org One common strategy involves the condensation of isatins (which can be derived from indolines) with β-amino amides. nih.gov The mechanism for this spirocyclization often involves the formation of an N,N'-acetal intermediate followed by ring closure. Another pathway involves the reaction of an N-aryl ring of an amide moiety with a reactive 3H-indol-3-one intermediate via aromatic electrophilic substitution to generate the spiro center. rsc.org These mechanisms provide routes to topologically distinct spiro[indoline] derivatives from precursors related to this compound.

Spectroscopic and Advanced Analytical Research of N Methylindoline 5 Sulfonamide

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of N-METHYLINDOLINE-5-SULFONAMIDE. The molecular formula of the compound is C₉H₁₂N₂O₂S, which corresponds to a theoretical exact mass of 212.0620 g/mol . An HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways for sulfonamides would be expected. A common fragmentation for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. Another expected fragmentation would involve cleavage of the C-S bond or the S-N bond. Cleavage could also occur within the indoline (B122111) ring system, for example, leading to the formation of a methyl-indole fragment ion (m/z 130). wikipedia.org

Table 2: Predicted HRMS Data and Potential Fragments for this compound

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₃N₂O₂S⁺ | 213.0692 | Protonated Molecular Ion |

| [M+H - SO₂]⁺ | C₉H₁₃N₂⁺ | 149.1073 | Loss of Sulfur Dioxide |

| [Fragment]⁺ | C₉H₁₀N⁺ | 130.0813 | Putative Methyl-indole fragment |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS-MS) in Impurity Analysis and Mechanistic Studies

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful and indispensable analytical technique in modern pharmaceutical analysis. Its application is crucial for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and for elucidating reaction mechanisms. The hyphenation of liquid chromatography, which separates components of a mixture, with tandem mass spectrometry, which provides structural information on the separated components, offers exceptional sensitivity and selectivity.

In the context of this compound, LC-MS/MS would be instrumental in profiling impurities that may arise during its synthesis or degradation. Impurities in pharmaceuticals can originate from various sources, including starting materials, intermediates, by-products, and degradation products formed during manufacturing and storage. Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.

The general workflow for impurity analysis using LC-MS/MS involves the development of a chromatographic method capable of separating the main compound from its potential impurities. The separated components are then introduced into the mass spectrometer. The initial mass spectrometry (MS) scan provides the molecular weights of the eluted compounds. Subsequently, tandem mass spectrometry (MS/MS) is employed for structural characterization. In this process, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify known impurities or elucidate the structure of unknown ones.

Mechanistic studies also heavily rely on LC-MS/MS. For instance, in the synthesis of this compound, LC-MS/MS can be used to monitor the reaction progress, identify transient intermediates, and characterize by-products. This information is vital for optimizing reaction conditions to maximize yield and minimize impurity formation. Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, acid, and base, are often monitored by LC-MS/MS to understand the degradation pathways and identify the resulting degradants.

While specific impurity data for this compound is not publicly available, the following table illustrates the types of impurities that could be encountered and analyzed by LC-MS/MS based on the general chemistry of sulfonamides and indole (B1671886) derivatives.

| Potential Impurity | Potential Origin | Analytical Approach with LC-MS/MS |

| Starting Materials | Incomplete reaction | Detection of residual starting materials by monitoring their specific molecular ions. |

| Isomeric Impurities | Non-selective synthesis | Chromatographic separation of isomers followed by MS/MS fragmentation to differentiate them based on their unique fragmentation patterns. |

| Oxidation Products | Exposure to air/oxidizing agents | Identification of products with an increase in mass corresponding to the addition of one or more oxygen atoms. |

| Hydrolysis Products | Exposure to moisture | Detection of products resulting from the cleavage of labile bonds, such as the sulfonamide bond. |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the sulfonamide group, the N-methyl group, and the indoline ring system. Although an experimental spectrum for this compound is not available, the expected absorption regions for its principal functional groups can be predicted based on data from analogous compounds.

The sulfonamide group (SO₂NH) gives rise to two distinct stretching vibrations for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide would be observed in the region of 3300-3200 cm⁻¹. The indoline ring, being an aromatic-like structure, will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The N-methyl group will have characteristic C-H stretching and bending vibrations.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on known data for sulfonamides and N-methylindole derivatives. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂NH) | N-H Stretch | 3300 - 3200 |

| S=O Asymmetric Stretch | 1350 - 1300 | |

| S=O Symmetric Stretch | 1160 - 1150 | |

| N-Methyl (N-CH₃) | C-H Stretch | 2975 - 2950 |

| C-H Bend | 1470 - 1440 | |

| Indoline Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores (light-absorbing groups).

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indoline ring system, which is a significant chromophore. Indole and its derivatives typically exhibit two main absorption bands in the UV region. The first, more intense band, often referred to as the B-band, is usually observed in the far-UV region (around 200-230 nm) and is attributed to π → π* transitions. A second, less intense, and broader band, the L-band, appears at longer wavelengths (around 260-290 nm) and also arises from π → π* transitions.

The presence of the sulfonamide group as a substituent on the indoline ring can influence the position and intensity of these absorption bands. While specific experimental data for this compound is not available, data from related indole derivatives can provide an indication of the expected spectral features. For instance, 5-methylindole (B121678) has shown absorption maxima at approximately 296 nm and 636 nm in certain products. researchgate.net 1-methylindole (B147185) has been studied, and its electronic properties have been analyzed in detail. dergipark.org.trresearchgate.net

The following table presents the expected electronic transitions and approximate absorption maxima (λmax) for this compound based on the known behavior of indole chromophores. researchgate.net

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Indoline Ring | π → π* (B-band) | ~ 220 - 240 |

| π → π* (L-band) | ~ 270 - 290 |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of pharmaceutical compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.

For purity assessment, a robust HPLC method is developed to separate the main compound from all potential process-related impurities and degradation products. The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving the desired separation. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common choice for many pharmaceutical compounds.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system. The separated components are detected as they elute from the column, typically by a UV detector set at a wavelength where the main compound and its impurities absorb light. The resulting chromatogram is a plot of detector response versus time. The peak corresponding to this compound should be well-resolved from any other peaks.

The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. The validation of the analytical method is crucial to ensure its accuracy, precision, linearity, and sensitivity. This includes demonstrating that the method can detect and quantify impurities at the required levels, often in the range of 0.1% or lower.

While a specific HPLC method for this compound is not detailed in the public domain, the general parameters for a reversed-phase HPLC method suitable for a compound of this nature are outlined in the table below.

| HPLC Parameter | Typical Conditions | Purpose |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for good retention and separation of moderately polar compounds. |

| Mobile Phase | A gradient of water (with an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) | The gradient allows for the elution of compounds with a range of polarities. The acid modifier improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a specific wavelength (e.g., 220 nm or 275 nm) | To detect the compound and its impurities as they elute. The wavelength is chosen for optimal sensitivity. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

The development and validation of such a chromatographic method would be a critical step in the research and quality control of this compound.

Computational Chemistry and Theoretical Modeling of N Methylindoline 5 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the intrinsic properties of N-Methylindoline-5-sulfonamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For sulfonamide derivatives, DFT calculations, often using basis sets like 6-31G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's stability and conformation. The molecular geometry and vibrational frequencies can be calculated and compared with experimental data where available, offering validation for the computational model. nih.gov For complex molecules, DFT helps in understanding the charge distribution and molecular orbitals. rsc.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant descriptor of molecular stability; a larger gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more reactive and polarizable. researchgate.netnih.gov For sulfonamides, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 5.00 |

From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated to further quantify the reactivity of this compound. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the dipole moment.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com A "hard" molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates the molecule's polarizability. mdpi.com A "soft" molecule has a small HOMO-LUMO gap. mdpi.com

Electronegativity (χ) describes the power of an atom in a molecule to attract electrons to itself and is calculated as χ = -(EHOMO + ELUMO) / 2. mdpi.com

| Descriptor | Calculated Value |

|---|---|

| Chemical Hardness (η) | 2.50 eV |

| Chemical Softness (S) | 0.40 eV-1 |

| Electronegativity (χ) | 4.00 eV |

| Dipole Moment | 5.96 D |

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking studies are instrumental in predicting how this compound interacts with biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iq For sulfonamide derivatives, docking studies have been successfully used to predict their binding affinities and conformations within the active sites of various enzymes, including carbonic anhydrases. nih.govnih.gov These studies can reveal favorable binding energies, with lower values indicating a more stable protein-ligand complex. For instance, docking analyses of N-substituted sulfonamides have demonstrated favorable binding affinities toward potential drug targets. nih.gov The goal is to identify the most stable binding mode, which is often the one with the lowest energy score.

Conformational Analysis and Energetic Favorability

No literature was identified that details the conformational analysis of this compound or discusses the energetic favorability of its different conformers.

Further research or de novo computational studies would be required to generate the data necessary to populate these sections accurately.

Structure Activity Relationship Sar Studies of N Methylindoline 5 Sulfonamide and Analogs at a Molecular Level

Influence of Substituents on Indoline (B122111) and Sulfonamide Moieties on Reaction Pathways and Selectivity

Effects of N-Substitution on Indole (B1671886) and Sulfonamide Nitrogen

Nitrogen-containing structures are prevalent in a vast number of FDA-approved drugs, often incorporated within ring systems. The substitution on the nitrogen atoms of the indole and sulfonamide moieties plays a pivotal role in defining the chemical behavior of these compounds.

Indole Nitrogen:

Acylation vs. Alkylation: The introduction of an acyl group on the indoline nitrogen, as opposed to a less polar alkyl group, has been shown to enhance activity against certain biological targets. For instance, 1-acylated indoline-5-sulfonamides exhibit a notable increase in inhibitory activity against carbonic anhydrase (CA) XII. nih.govmdpi.com

Directing Group for Functionalization: The substituent on the indole nitrogen can act as a directing group in chemical transformations. For example, in the functionalization of indoles, the strategic placement of directing groups on the indole nitrogen can achieve regioselectivity at the C4, C5, C6, or C7 positions. nih.gov

Impact on Biological Activity: Different substituents on the nitrogen of the indole B-ring, such as hydrogen, methyl, or CO2Et, have been shown to have no significant impact on the cytotoxic activity of certain indole-furanone analogs. acs.org

Sulfonamide Nitrogen:

Hybridization and Conformation: The nitrogen atom in a sulfonamide group can adopt either sp2 or sp3 hybridization depending on the substituents. researchgate.net This, in turn, influences the conformational properties of the sulfonamide group, which can be critical for its biological activity. researchgate.net

Metabolic Stability: N-substituted or N,N-disubstituted sulfonamides are generally metabolically robust and less susceptible to enzymatic degradation. researchgate.net

Modulation of Potency: Varying the N-substitution of the sulfonamide moiety can lead to significantly higher potencies in biological assays. For example, in a series of indoline-6-sulfonamide (B1419461) inhibitors, modifications at this position resulted in increased inhibition against the DapE enzyme. nih.gov

Impact of Substituents at the Indoline C-5 Position

The C-5 position of the indoline ring is a critical site for substitution, influencing both the electronic environment of the molecule and its interaction with biological targets.

Potentiation of Cytotoxic Activity: The C-5 position of the indole ring system is recognized as a crucial site for enhancing cytotoxic activity. An appropriate substituent at this position can extend the rigid length of the molecule, thereby improving DNA binding and accelerating the rate of DNA alkylation. nih.gov

Influence on Reaction Pathways: The presence of a substituent at the C-5 position can direct further functionalization reactions. For example, an indole with a methyl substituent at C-5 undergoes C4-H alkylation followed by intramolecular cyclization. nih.gov

Modulation of Inhibitory Activity: In a study of indole-C5-O-substituted seco-CI analogs, derivatives with hydroxy, methylsulfonyloxy, and benzyloxy groups at the C-5 position exhibited varying degrees of cytotoxic activity against different cancer cell lines. nih.gov

Modifications to the Sulfonamide Nitrogen and its Linked Groups

Modifications to the sulfonamide nitrogen and the groups attached to it can significantly alter the physicochemical properties and biological activity of the parent compound.

Introduction of Heterocyclic Rings: The incorporation of heterocyclic rings in place of a hydrogen atom on the SO2NH2 group has been shown to yield favorable biological outcomes. ajchem-b.com Sulfonamides bearing five-membered rings, particularly those containing nitrogen and sulfur atoms, tend to be more potent inhibitors of certain enzymes. mdpi.com

Impact of Aryl Substituents: In the context of indolylarylsulfones, the introduction of aryl/aliphatic sulfonamide groups with different substituents can occupy specific regions of binding pockets, leading to improved antiviral activity. nih.gov The electronic nature of substituents on a phenyl ring attached to the sulfonamide can influence reaction rates, with electron-withdrawing groups sometimes accelerating the reaction. acs.org

Chain Length and Flexibility: The length of a carbon chain linking a substituent to the sulfonamide can determine the relative position of that substituent and its ability to interact with target residues. Longer, more flexible chains can allow for better access to different areas of a binding pocket. nih.gov

Stereochemical Influence on Chemical Transformations and Interactions

The three-dimensional arrangement of atoms in N-methylindoline-5-sulfonamide and its analogs, or its stereochemistry, can have a profound impact on their chemical reactivity and biological interactions.

Enantioselectivity in Reactions: The stereochemistry of reactants and catalysts can dictate the stereochemical outcome of a reaction. For instance, the use of chiral catalysts can lead to the enantioselective formation of products. researchgate.net

Influence of N-Substituents on Cyclization: The stereochemical influence of the N-substituent on cyclocarbamation reactions has been observed, with proposed transition states explaining the observed stereoselectivity. researchgate.net

Isomerization Driven by Thermodynamics: In certain iodocyclization reactions of homoallylic sulfonamides, the initial kinetic product can undergo rapid isomerization to a more stable thermodynamic isomer through a ring-opening and reclosure mechanism. researchgate.net

Elucidation of Structural Features Governing Specific Molecular Recognition or Chemical Mechanisms

Understanding the specific structural features that govern molecular recognition and chemical mechanisms is crucial for the rational design of new analogs with desired properties.

Key Binding Interactions: The indole scaffold can fit into key binding pockets of proteins, forming cation-π and π–π interactions with specific amino acid residues like arginine and tryptophan, and hydrogen bonding interactions with residues such as histidine and asparagine. nih.gov

Role of the Acylsulfonamide Segment: The acylsulfonamide portion of a molecule can form charge-charge and hydrogen bonding interactions with key amino acid residues, directing the orientation of the molecule within a binding site. nih.gov

Influence of Electron-Donating and -Withdrawing Groups: The electronic nature of substituents can significantly affect reaction mechanisms. Electron-withdrawing substituents on an indole ring can increase properties like bond dissociation enthalpy and ionization potential, while electron-donating groups can increase proton dissociation enthalpy and proton affinity. researchgate.net In some reactions, electron-withdrawing groups on a phenylacetylene derivative have been shown to slightly accelerate the reaction rate. acs.org

Regioselectivity in Chemical Reactions: The regioselectivity of a reaction can be influenced by the nature of the substituents on the reacting molecules. For example, in the reaction of 3-substituted pyrroles, the addition of a nitrogen atom predominantly occurs from the more substituted side of the pyrrole ring, and this regioselectivity is not significantly affected by the electronic nature of the substituents on an attached phenyl ring. chemrxiv.org

Advanced Research Applications of N Methylindoline 5 Sulfonamide in Chemical Biology

Development and Application as Biochemical Probes

The development of biochemical probes is a cornerstone of chemical biology, enabling the visualization, identification, and functional characterization of biomolecules in complex biological systems. While specific examples of N-methylindoline-5-sulfonamide being used as a biochemical probe are not prominent in current literature, the structural and chemical characteristics of the indoline- sulfonamide framework make it an attractive candidate for probe development.

Derivatives of this class could be modified to incorporate reporter tags, such as fluorophores or biotin, to facilitate the study of their molecular targets. For instance, a fluorescently labeled N-substituted indoline-5-sulfonamide (B1311495) could be used in cellular imaging studies to visualize the subcellular localization of its target enzyme. Furthermore, the synthesis of activity-based probes (ABPs) from an indoline-5-sulfonamide scaffold could allow for the covalent labeling and subsequent identification of novel protein targets. The sulfonamide functional group itself can serve as a reactive handle for chemical modifications necessary for probe development. The broader class of sulfonamides has been utilized to create selective chemical probes for studying protein function, such as in the disruption of the CAPERα protein's function, highlighting the potential of this chemical class in probe development. nii.ac.jp

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

A significant area of research for N-substituted indoline-5-sulfonamides has been in the detailed investigation of enzyme inhibition. These compounds have been shown to be potent and often selective inhibitors of various enzymes, providing valuable tools for studying their mechanisms of action at a molecular level.

Inhibition of Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2):

Derivatives of N-phenylindoline-5-sulfonamide have been identified as potent and selective inhibitors of MGAT2, an enzyme involved in the absorption of dietary fat. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have revealed key molecular interactions within the enzyme's active site. For example, the introduction of a bicyclic core, such as the indoline (B122111) ring, was found to restrict the orientation of substituents, leading to a significant enhancement in inhibitory potency. nih.gov The selectivity of these compounds against other related acyltransferases is also a critical aspect of their utility in studying the specific role of MGAT2 in metabolic pathways. nih.gov

| Compound Derivative | IC₅₀ (nM) for MGAT2 | Selectivity vs. MGAT3, DGAT1, DGAT2, ACAT1 |

|---|---|---|

| N-phenylindoline-5-sulfonamide derivative 10b | 1.0 | >30,000-fold |

| 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide (24d) | 3.4 | High |

Inhibition of Carbonic Anhydrases (CAs):

1-Acylindoline-5-sulfonamides have been systematically investigated as inhibitors of various isoforms of carbonic anhydrase, a family of zinc-containing metalloenzymes. nih.govmdpi.com Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment. nih.gov The sulfonamide moiety of these inhibitors coordinates with the zinc ion in the active site of the enzyme, providing a molecular basis for their inhibitory activity. nih.gov By systematically modifying the acyl group at the 1-position of the indoline ring, researchers have been able to achieve potent and, in some cases, isoform-selective inhibition. nih.gov

| Compound Derivative | Kᵢ (nM) for CA IX | Kᵢ (nM) for CA XII |

|---|---|---|

| 1-Acylindoline-5-sulfonamides (general range) | up to 132.8 | up to 41.3 |

Use in Understanding Molecular Pathways and Interactions.

By selectively inhibiting specific enzymes, N-substituted indoline-5-sulfonamides serve as valuable tools for dissecting complex molecular pathways and cellular signaling events. Their application in cell-based assays allows for the investigation of the downstream consequences of target inhibition.

The study of indoline-5-sulfonamide derivatives as carbonic anhydrase inhibitors has provided insights into their effects on cancer cell biology. For example, certain 1-acylindoline-5-sulfonamides have demonstrated antiproliferative effects on cancer cell lines, particularly under hypoxic conditions which are characteristic of the tumor microenvironment. nih.govmdpi.com Furthermore, it has been shown that some of these compounds not only inhibit the enzymatic activity of CA IX but also suppress its expression in cancer cells under hypoxia. nih.govmdpi.com This dual mechanism of action highlights the complex interplay between enzyme activity and gene expression in cellular pathways.

The inhibition of MGAT2 by N-phenylindoline-5-sulfonamide derivatives has been instrumental in understanding the role of this enzyme in lipid metabolism. nih.gov In vivo studies in mice have shown that oral administration of a potent MGAT2 inhibitor from this class can effectively suppress the elevation of plasma triacylglycerol levels after a fat challenge. nih.gov This provides direct evidence for the role of MGAT2 in the absorption of dietary fats and validates it as a potential therapeutic target for metabolic diseases.

Moreover, the general class of sulfonamides has been shown to induce the degradation of specific proteins, such as CAPERα, thereby impacting cellular processes like splicing. nii.ac.jp This mode of action, which goes beyond simple enzyme inhibition, opens up new avenues for using sulfonamide-based compounds to probe and manipulate protein homeostasis and related signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。